molecular formula C13H14ClN3S B11796928 2-Chloro-5-(2-(pyrrolidin-1-yl)thiazol-4-yl)aniline

2-Chloro-5-(2-(pyrrolidin-1-yl)thiazol-4-yl)aniline

Cat. No.: B11796928
M. Wt: 279.79 g/mol
InChI Key: QEKFBJUSMHPUDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(2-(pyrrolidin-1-yl)thiazol-4-yl)aniline is a heterocyclic compound that features a thiazole ring substituted with a pyrrolidine group and a chloroaniline moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-(pyrrolidin-1-yl)thiazol-4-yl)aniline typically involves the formation of the thiazole ring followed by the introduction of the pyrrolidine and chloroaniline groups. One common method involves the reaction of 2-aminothiazole with pyrrolidine under suitable conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-(pyrrolidin-1-yl)thiazol-4-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

2-Chloro-5-(2-(pyrrolidin-1-yl)thiazol-4-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-(pyrrolidin-1-yl)thiazol-4-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(2-(pyrrolidin-1-yl)thiazol-4-yl)aniline is unique due to the combination of its thiazole ring, pyrrolidine group, and chloroaniline moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H14ClN3S

Molecular Weight

279.79 g/mol

IUPAC Name

2-chloro-5-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)aniline

InChI

InChI=1S/C13H14ClN3S/c14-10-4-3-9(7-11(10)15)12-8-18-13(16-12)17-5-1-2-6-17/h3-4,7-8H,1-2,5-6,15H2

InChI Key

QEKFBJUSMHPUDI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.